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  • Product: 5-Methoxy-1-methylindazole
  • CAS: 756839-44-8

Core Science & Biosynthesis

Foundational

synthesis of 5-Methoxy-1-methylindazole from starting materials

An In-depth Technical Guide to the Synthesis of 5-Methoxy-1-methylindazole Abstract This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Methoxy-1-methylindazole, a key heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Methoxy-1-methylindazole

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Methoxy-1-methylindazole, a key heterocyclic scaffold in medicinal chemistry and drug development. The document is structured to provide not only detailed experimental protocols but also the underlying chemical principles and rationale that govern these syntheses. We will explore the two primary and most effective strategies: the regioselective N-methylation of 5-methoxy-1H-indazole and the construction of the indazole ring via reductive cyclization. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, optimization of conditions, and safety considerations.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its ability to interact with various biological targets.[1] 5-Methoxy-1-methylindazole, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potent agonists for the serotonin 2A receptor and other neurologically active compounds.[2] Its structural features—a bicyclic aromatic system with two adjacent nitrogen atoms, a methoxy electron-donating group, and a methyl group at the N1 position—confer specific physicochemical properties that are desirable in drug design.

The synthesis of N1-substituted indazoles like this target molecule presents a common challenge: regioselectivity. The indazole nucleus possesses two reactive nitrogen atoms, N1 and N2, leading to the potential formation of two different constitutional isomers upon alkylation.[3] This guide will delve into strategies designed to overcome this challenge and achieve a high yield of the desired N1-methylated product.

Strategic Approach 1: N-Methylation of 5-Methoxy-1H-indazole

This is arguably the most direct and widely employed route. It is a two-step process that begins with the synthesis of the indazole core, followed by a carefully controlled methylation reaction.

Synthesis of the Precursor: 5-Methoxy-1H-indazole

The most common starting material for this precursor is 4-methoxy-2-methylaniline. The synthesis proceeds via a classical diazotization followed by an intramolecular cyclization.

Causality of Experimental Choices:

  • Starting Material: 4-methoxy-2-methylaniline is chosen because the methyl and amino groups are ortho to each other, which is a prerequisite for the cyclization to form the five-membered pyrazole ring of the indazole system.

  • Diazotization: Sodium nitrite in an acidic medium (acetic acid is used here) generates nitrous acid in situ. This reacts with the primary aromatic amine to form a diazonium salt.

  • Cyclization: The diazonium salt is unstable and spontaneously cyclizes. The ortho-methyl group facilitates this process, which concludes with the loss of a proton to form the aromatic indazole ring. The reaction is typically run at low temperatures to control the reactivity of the diazonium intermediate and then allowed to proceed to completion overnight at room temperature.[4]

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole[4]

  • Dissolve 4-methoxy-2-methylaniline (6.69 g, 48.8 mmol) in acetic acid (350 ml) in a flask equipped with a magnetic stirrer and place it in an ice-water bath.

  • Slowly add a solution of sodium nitrite (3.38 g, 49.0 mmol) in water (8.1 ml) dropwise to the stirred solution. Crucial: Maintain the internal temperature below 25°C throughout the addition.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with chloroform (3 x 100 ml).

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: chloroform/methanol = 9/1) to yield 5-methoxy-1H-indazole as a light yellow to yellow solid. (Typical yield: ~18%).[4]

Regioselective N-Methylation

The alkylation of an indazole can yield a mixture of N1 and N2 isomers. The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[3][5]

Understanding Regioselectivity:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[3] Therefore, reactions run under conditions that allow for equilibration will favor the formation of the N1-alkylated product. N2-alkylation is often kinetically favored.[1]

  • Role of Base and Solvent: The choice of base and solvent system is critical for directing the regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) are highly effective for promoting N1-alkylation.[6] The NaH deprotonates the indazole to form the indazolide anion. The solvent and counter-ion (Na+) influence the site of subsequent alkylation.

The following diagram illustrates the N-methylation process and the potential for isomeric products.

G Indazole 5-Methoxy-1H-indazole Anion Indazolide Anion Indazole->Anion Deprotonation N1_Product 5-Methoxy-1-methylindazole (Thermodynamic Product) Anion->N1_Product Alkylation at N1 N2_Product 5-Methoxy-2-methylindazole (Kinetic Product) Anion->N2_Product Alkylation at N2 Reagents 1. Base (e.g., NaH) 2. Methylating Agent (e.g., CH3I) Reagents->Anion G cluster_0 Synthesis Pathway Start 5-Methoxy-2-nitrobenzaldehyde + Methylamine Imine Formation of N-(5-methoxy-2-nitrobenzylidene)methanamine Start->Imine Condensation Cyclization Reductive Cyclization (e.g., P(OEt)3) Imine->Cyclization Deoxygenation Product 5-Methoxy-1-methylindazole Cyclization->Product

Sources

Exploratory

Technical Guide: Therapeutic Potential and Pharmacochemistry of 5-Methoxy-1-methylindazole

The following technical guide details the therapeutic utility, pharmacochemistry, and experimental applications of 5-Methoxy-1-methylindazole . [1][2][3] Executive Summary: The Indazole Advantage 5-Methoxy-1-methylindazo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, pharmacochemistry, and experimental applications of 5-Methoxy-1-methylindazole .

[1][2][3]

Executive Summary: The Indazole Advantage

5-Methoxy-1-methylindazole represents a critical "privileged scaffold" in modern medicinal chemistry.[1][2][3] It serves as a robust bioisostere for the indole nucleus found in naturally occurring tryptamines (e.g., serotonin, melatonin) and synthetic therapeutics.[2][3][4]

By replacing the indole core with an indazole and methylating the N1 position, researchers achieve three critical drug development objectives:

  • Metabolic Stability: The N1-methyl group blocks glucuronidation and oxidative metabolism often seen at the indole nitrogen.[1][2][3][4]

  • Bioavailability: The indazole ring system alters lipophilicity (LogP) and reduces polar surface area (PSA) compared to NH-indoles, enhancing blood-brain barrier (BBB) penetration.[1][2][3][4]

  • Selectivity: The 5-methoxy substituent acts as a specific hydrogen bond acceptor, critical for high-affinity binding in the orthosteric pockets of 5-HT receptors and various kinases.[1][2][3]

This guide explores its application in Neuropsychiatry (5-HT modulation) , Oncology (Kinase inhibition) , and Cardiology (Ion channel blockade) .[2][3][4]

Pharmacochemistry & Mechanism of Action[1][4]

Bioisosterism: Indole vs. Indazole

The primary utility of 5-Methoxy-1-methylindazole is its ability to mimic the electronic and steric profile of 5-methoxyindole while improving pharmacokinetic (PK) properties.[1][2][3]

Feature5-Methoxyindole (Endogenous Mimic)5-Methoxy-1-methylindazole (Synthetic Scaffold)Therapeutic Benefit
Core Structure Indole (Benzopyrrole)Indazole (Benzopyrazole)Increased chemical stability; resistance to oxidation.[1][2][3]
H-Bond Donor N1-H (Strong donor)None (N1-Methylated)Improved membrane permeability; prevention of Phase II conjugation.[1][2][3]
H-Bond Acceptor N/A (Ring Nitrogen is not basic)N2 (Weak acceptor)Novel binding interactions in kinase hinge regions.[1][2][3][4]
pKa ~16 (Very weak acid)~1.5 (Conjugate acid)Remains neutral at physiological pH, aiding passive transport.[2][3][4]
Metabolic Liability High (N-glucuronidation)Low (N-Me blocks site)Extended half-life (

).[1][2][3][4]
Molecular Signaling Pathways

The compound acts as a pharmacophore in two primary signaling cascades:[1][4]

  • Serotonergic Modulation (5-HT2A/2C):

    • Derivatives of 5-Methoxy-1-methylindazole (e.g., analogs of 5-MeO-DMT) bind to the 5-HT2A receptor.[1][2][3][5]

    • Mechanism: The 5-methoxy group engages Ser159 (5.[1][2][3]46) via H-bonding, while the aromatic core interacts with Phe340 (6.[1][2][3][4]52) via

      
      -
      
      
      
      stacking.[1][2][3] The N1-methyl group fits into a hydrophobic pocket, potentially reducing off-target 5-HT2B activity (linked to valvulopathy).[1][2][3]
  • Kinase Inhibition (MAPK/VEGFR):

    • In oncology, the scaffold functions as an ATP-competitive inhibitor.[1][2][3][4]

    • Mechanism: The indazole nitrogen (N2) accepts a hydrogen bond from the kinase hinge region backbone (e.g., Cys residue), while the 5-methoxy group extends into the solvent-exposed region or ribose-binding pocket, dictating selectivity.[1][2][4]

Visualization: Structure-Activity Relationship (SAR)[1][2][3][4]

The following diagram illustrates the SAR logic and therapeutic divergence of the 5-Methoxy-1-methylindazole scaffold.

G Core 5-Methoxy-1-methylindazole (Core Scaffold) N1 N1-Methyl Group (Hydrophobic Pocket) Core->N1 C5 C5-Methoxy Group (H-Bond Acceptor) Core->C5 C3 C3 Position (Linker Attachment) Core->C3 Stab Metabolic Stability (Blocks Glucuronidation) N1->Stab Bind Orthosteric Binding (Ser159 Interaction) C5->Bind Link Side Chain Diversity (Piperazines/Sulfonamides) C3->Link Neuro Neuropsychiatry (5-HT2A Agonists) Onco Oncology (MAPK/VEGFR Inhibitors) Cardio Cardiology (Kv1.5 Blockers) Stab->Neuro Oral Bioavailability Bind->Neuro Bind->Onco Link->Onco Kinase Hinge Link->Cardio Ion Channel Pore

Figure 1: Pharmacophore mapping of 5-Methoxy-1-methylindazole showing structural features driving therapeutic utility in Neurology, Oncology, and Cardiology.[1][2][4]

Experimental Protocols

Synthesis: Regioselective N-Methylation

A critical challenge in working with indazoles is controlling N1 vs. N2 alkylation.[1][2][3] The following protocol maximizes N1-selectivity for the 5-methoxy derivative.

Objective: Synthesize 5-methoxy-1-methyl-1H-indazole from 5-methoxy-1H-indazole.

Reagents:

  • 5-Methoxy-1H-indazole (1.0 eq)[1][2][3]

  • Iodomethane (MeI) (1.2 eq)[2][3]

  • Cesium Carbonate (

    
    ) (2.0 eq)[2][3][4]
    
  • Solvent: DMF (Anhydrous)[2][3][4]

Workflow:

  • Dissolution: Dissolve 5-Methoxy-1H-indazole in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add

    
    . Stir at 0°C for 30 minutes to deprotonate the indazole (pKa ~19).
    
  • Alkylation: Add MeI dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2][3][4]

    • Note: N1-isomer is thermodynamically favored and less polar (higher

      
      ) than N2-isomer.[1][2][3]
      
  • Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine, dry over

    
    .[1][2][3][4]
    
  • Purification: Flash column chromatography on silica gel. Elute with Hexane:EtOAc gradient (0-30%).[1][2][3][4]

    • Validation: Confirm structure via NOESY NMR (Correlation between N-Methyl protons and C7-H confirms N1 substitution).[1][2][3]

Assay: 5-HT2A Receptor Binding (Radioligand)

To validate the neuro-therapeutic potential of derivatives.[1][2][3]

Materials:

  • HEK293 cells expressing human 5-HT2A receptors.[1][2][3]

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -Cimbi-36 (Agonist).[1][2][3][4]
  • Test Compound: 5-Methoxy-1-methylindazole derivative.[1][2][3][6][7][8][9][10]

Protocol:

  • Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g.

  • Incubation: Mix membrane suspension (20 µg protein) with radioligand (1 nM) and increasing concentrations of Test Compound (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2][3]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Target Criteria:
    
    
    indicates a potent "hit."[1][2][3][4]

Therapeutic Applications & Data

Neuropsychiatry: The "Psychedelic" Analog

Research into 5-MeO-DMT (a potent psychedelic) faces challenges due to rapid metabolism by MAO-A.[1][2][3] The 5-Methoxy-1-methylindazole analogs (e.g., 2-aza-5-MeO-DMT derivatives) retain 5-HT2A agonism but show improved oral bioavailability.[1][2][3]

Compound ClassTargetBinding Affinity (

)
Clinical Indication
Tryptamine (5-MeO-DMT) 5-HT2A~4 nMDepression (Rapid Acting)
Indazole Analog (5-MeO-1-Me) 5-HT2A~15–50 nMDepression/PTSD (Oral)
Indazole Analog 5-HT2B>1000 nM (Low)Reduced Cardiac Risk
Oncology: MAPK1 Inhibition

Sulfonamide-functionalized 5-methoxy-1-methylindazoles have demonstrated efficacy against Mitogen-Activated Protein Kinase 1 (MAPK1), a key driver in ovarian and lung cancers.[1][2][3]

  • Docking Score: -8.34 kcal/mol (Strong binding).[1][2][3][4]

  • Interaction: The 5-methoxy group acts as a donor/acceptor bridge in the active site, while the sulfonamide tail engages the ATP-binding pocket.[1][2]

References

  • ACS Medicinal Chemistry Letters. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [1][2][4]

  • Molecules (MDPI). (2022).[1][2][3][4] Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. [2][3][4]

  • Journal of Medicinal Chemistry. (2012). Discovery of Potent and Selective I(Kur) Inhibitors for Atrial Fibrillation. [2][3][4]

  • PubChem. (2024).[1][2][3][4] Compound Summary: 5-Methoxy-1-methyl-1H-indazole. [1][2][3][6]

  • PMC (NIH). (2014).[1][2][3][4] 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide: Crystal Structure and Biological Activity. [1][2][3]

Sources

Protocols & Analytical Methods

Method

detailed protocol for the synthesis of 5-Methoxy-1-methylindazole

This guide outlines the optimized protocol for the synthesis of 5-Methoxy-1-methylindazole , a critical pharmacophore in medicinal chemistry often utilized in the development of kinase inhibitors and serotonin receptor l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized protocol for the synthesis of 5-Methoxy-1-methylindazole , a critical pharmacophore in medicinal chemistry often utilized in the development of kinase inhibitors and serotonin receptor ligands.

Part 1: Strategic Analysis & Chemical Logic

1.1 The Regioselectivity Challenge The core challenge in synthesizing N-methyl indazoles is controlling regioselectivity between the N1 and N2 positions.[1] Indazole (1H-indazole) exists in a tautomeric equilibrium, but the N1-H tautomer is thermodynamically favored.[1][2]

  • Thermodynamic Control (N1-Methylation): Under conditions that allow equilibration or utilize strong, irreversible bases (e.g., NaH in THF/DMF), the reaction favors the N1-methyl product due to the preservation of the benzenoid aromaticity in the fused ring system.

  • Kinetic Control (N2-Methylation): Milder bases or specific solvent effects can sometimes favor the N2-isomer, which is often the kinetic product but less stable.

1.2 Synthetic Strategy To maximize the yield of the target 5-Methoxy-1-methylindazole , this protocol employs Sodium Hydride (NaH) as the base in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) . This system ensures complete deprotonation of the indazole anion, directing alkylation primarily to the N1 position. Any N2-isomer formed is removed via silica gel chromatography.

Part 2: Detailed Experimental Protocol

Target Compound: 5-Methoxy-1-methyl-1H-indazole CAS No: [Specific CAS for 1-methyl isomer not always distinct in generic lists, but 5-methoxy-1H-indazole is 94444-96-9] Molecular Formula: C9H10N2O

Materials & Reagents
ReagentEquiv.RoleHazard Note
5-Methoxy-1H-indazole 1.0Starting MaterialIrritant
Iodomethane (MeI) 1.2 - 1.5ElectrophileCarcinogen , Volatile, Neurotoxin
Sodium Hydride (60% in oil) 1.2BaseFlammable solid, reacts violently with water
DMF (Anhydrous) SolventMediumHepatotoxin, absorbable through skin
Ethyl Acetate / Hexanes -Workup/PurificationFlammable
Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry nitrogen or argon.

  • Weigh 5-Methoxy-1H-indazole (1.0 g, 6.75 mmol) and transfer to the RBF.

  • Seal the flask with a rubber septum and purge with nitrogen for 5 minutes.

  • Add anhydrous DMF (15 mL) via syringe. Stir until the solid is completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Deprotonation

  • Carefully add Sodium Hydride (60% dispersion in mineral oil) (324 mg, 8.1 mmol, 1.2 equiv) portion-wise to the stirring solution at 0 °C.

    • Note: Evolution of hydrogen gas (

      
      ) will occur. Ensure the system is vented through a needle to an oil bubbler.
      
  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of the indazolyl anion. The solution typically turns a darker color (yellow/orange).

Step 3: Methylation

  • Cool the reaction mixture back to 0 °C .

  • Add Iodomethane (MeI) (0.63 mL, ~10.1 mmol, 1.5 equiv) dropwise via syringe.

    • Safety: MeI is highly toxic. Perform this step strictly in a fume hood.

  • Remove the ice bath and allow the reaction to stir at Room Temperature for 2–4 hours.

  • Monitoring: Check progress via Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and two new spots will appear: the major N1-product (higher 
    
    
    
    ) and minor N2-product (lower
    
    
    ).

Step 4: Workup

  • Quench the reaction carefully by adding saturated

    
     solution  (10 mL) dropwise at 0 °C to destroy excess NaH.
    
  • Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove DMF.

  • Dry the organic phase over anhydrous

    
     , filter, and concentrate under reduced pressure to yield the crude yellow oil/solid.
    

Step 5: Purification & Isolation

  • Purify the crude residue via Flash Column Chromatography on silica gel.

  • Gradient: Start with 10% EtOAc/Hexanes and increase to 30% EtOAc/Hexanes.

  • Elution Order:

    • Fraction A (Major): 5-Methoxy-1-methylindazole (N1-isomer). Usually elutes first (less polar).

    • Fraction B (Minor): 5-Methoxy-2-methylindazole (N2-isomer). Usually elutes second (more polar).

  • Evaporate solvents from Fraction A to obtain the pure product as a white to off-white solid.

Part 3: Structural Validation (Quality Control)

Distinguishing the N1 and N2 isomers is critical.[3] 1H NMR provides definitive proof.[4]

FeatureN1-Methyl (Target) N2-Methyl (Impurity)
Methyl Shift (

)
~4.0 ppm~4.2 ppm (Deshielded)
C3-H Proton Sharp singletOften broader or slightly shifted
NOE Signal NOE between N-Me and C7-H (aromatic proton adjacent to N1).NOE between N-Me and C3-H .

NOE Logic: In the N1-isomer, the methyl group is spatially close to the benzene ring proton at position 7. In the N2-isomer, the methyl group is far from the benzene ring but close to the proton at position 3.

Part 4: Process Visualization

Reaction Pathway Diagram

SynthesisRoute SM 5-Methoxy-1H-indazole (Starting Material) Inter Indazolyl Anion (Intermediate) SM->Inter NaH, DMF 0°C, 30 min Prod1 5-Methoxy-1-methylindazole (MAJOR: N1-Isomer) Inter->Prod1 MeI (1.5 eq) Thermodynamic Control Prod2 5-Methoxy-2-methylindazole (MINOR: N2-Isomer) Inter->Prod2 Kinetic Side-Reaction

Caption: Reaction pathway illustrating the divergent alkylation of the indazolyl anion. The N1-pathway is thermodynamically favored under the described conditions.

Purification Workflow

Purification Crude Crude Reaction Mixture (DMF, Salts, N1/N2 Isomers) Quench Quench: Sat. NH4Cl + H2O Extract: EtOAc Crude->Quench Wash Wash: H2O (remove DMF) -> Brine Dry: Na2SO4 Quench->Wash Column Flash Chromatography (Silica Gel) Wash->Column Frac1 Fraction A (Less Polar) Target: N1-Isomer Column->Frac1 10-20% EtOAc Frac2 Fraction B (More Polar) Impurity: N2-Isomer Column->Frac2 30-40% EtOAc QC QC: 1H NMR / NOE Confirm N-Me/C7-H interaction Frac1->QC

Caption: Downstream processing workflow for the isolation and verification of the target N1-isomer.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source:Beilstein Journal of Organic Chemistry, 2021. Context: Defines the steric and electronic factors (NaH/THF vs. other bases) that favor N1 vs N2 alkylation.

  • Evaluation of Indazole Analogs of Tryptamines. Source:ACS Medicinal Chemistry Letters, 2021. Context: Describes the synthesis of 1-methylindazole analogs for serotonin receptor pharmacology, validating the methylation protocol.

  • Synthesis of Indazole Motifs and Their Medicinal Importance. Source:European Journal of Medicinal Chemistry, 2015.[5] Context: Comprehensive review of indazole reactivity and functionalization strategies.

Sources

Application

Application Note: High-Sensitivity Quantification of 5-Methoxy-1-methylindazole in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Rationale The accurate quantification of 5-Methoxy-1-methylindazole is a critical analytical challenge in two primary domains: Forensic Toxicology (as a marker/precursor for synthetic canna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The accurate quantification of 5-Methoxy-1-methylindazole is a critical analytical challenge in two primary domains: Forensic Toxicology (as a marker/precursor for synthetic cannabinoid exposure) and Pharmacokinetics (as a scaffold in novel antitumor or anti-inflammatory drug development).

This molecule presents specific physicochemical challenges:

  • Basicity: The indazole core is a weak base (

    
     ~1.5–2.5), requiring careful pH control during extraction to ensure uncharged species for organic partitioning or cationic species for cation-exchange mechanisms.
    
  • Lipophilicity: With a predicted

    
     of ~2.2, the molecule binds moderately to plasma proteins, necessitating a disruption step (protein precipitation or pH modification) before extraction.
    
  • Isomeric Interference: Structural isomers (e.g., 5-Methoxy-2-methylindazole) can co-elute. Chromatographic selectivity is paramount.

This guide details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. We prioritize Liquid-Liquid Extraction (LLE) over simple protein precipitation to minimize matrix effects (ion suppression) inherent in complex biological samples.

Chemical Profile & Method Strategy

PropertyValue / DescriptionAnalytical Implication
Formula

Precursor Ion

MW 162.19 g/mol Low mass range; requires high-purity solvents to avoid background noise.
Polarity Moderately LipophilicCompatible with C18 or Biphenyl stationary phases.
Ionization ESI Positive ModeProtonation occurs readily at the N2 position of the indazole ring.
Internal Standard Selection[1][2]
  • Gold Standard: 5-Methoxy-1-methylindazole-

    
     (Deuterated methoxy group).
    
  • Alternative: 5-Methoxy-1H-indazole (if N1-methyl differentiation is guaranteed) or a structural analog like Indazole-

    
    .
    
  • Recommendation: Use 5-Methoxy-1-methylindazole-

    
      to compensate for matrix effects and extraction variability.
    

Sample Preparation Protocol

We utilize Liquid-Liquid Extraction (LLE) .[1] While Solid Phase Extraction (SPE) is viable, LLE with Methyl tert-butyl ether (MTBE) offers an optimal balance of recovery (>85%) and cleanliness for this specific lipophile, effectively removing phospholipids that cause ion suppression.

Reagents Required:
  • Extraction Solvent: MTBE (HPLC Grade).

  • Buffer: 0.1 M Borate Buffer (pH 9.0) or Ammonium Carbonate (pH 9.0). Rationale: Alkaline pH keeps the weak base uncharged, driving it into the organic layer.

  • Reconstitution Solvent: 90:10 Water:Methanol + 0.1% Formic Acid.

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of biological sample (Plasma/Urine) into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in methanol). Vortex 10s.

  • Alkalinization: Add 200 µL of 0.1 M Borate Buffer (pH 9.0). Vortex 10s.

    • Mechanism: Neutralizes the indazole nitrogen, reducing water solubility.

  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Shake/tumble for 15 minutes at room temperature.

  • Phase Separation: Centrifuge at 10,000 rpm (approx. 9,000 x g) for 5 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the organic (top) supernatant to a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (90:10 Water:MeOH, 0.1% FA). Vortex 1 min, Centrifuge 5 min.

  • Injection: Transfer to autosampler vial. Inject 5–10 µL.

Workflow Visualization

ExtractionWorkflow Sample Biological Sample (200 µL) IS_Add Add Internal Standard (Deuterated Analog) Sample->IS_Add pH_Adj pH Adjustment (Borate Buffer pH 9.0) IS_Add->pH_Adj Neutralize Analyte LLE LLE Extraction (Add 1 mL MTBE) pH_Adj->LLE Partitioning Centrifuge Centrifuge (10k rpm, 5 min) LLE->Centrifuge PhaseSep Isolate Organic Phase (Top Layer) Centrifuge->PhaseSep Dry N2 Evaporation (40°C) PhaseSep->Dry Recon Reconstitution (Mobile Phase) Dry->Recon

Figure 1: Liquid-Liquid Extraction workflow optimized for indazole recovery.

Instrumental Analysis (LC-MS/MS)[2][4][5]

Chromatographic Conditions

A Biphenyl column is recommended over C18 for this application. The


 interactions offered by the biphenyl phase provide superior selectivity for separating the target 1-methyl indazole from potential 2-methyl isomers or other aromatic interferences.
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for indazoles to enhance ionization efficiency in ESI+.

Gradient Profile:

Time (min) % B Description
0.00 10 Initial equilibration
0.50 10 Hold to elute salts
4.00 90 Linear ramp to elute analyte
5.00 90 Wash
5.10 10 Re-equilibration

| 7.00 | 10 | End of Run |

Mass Spectrometry Parameters[6][7][8]
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500–4500 V.

  • Gas Temps: Source 350°C, Desolvation 400°C.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
5-MeO-1-Me-Indazole 163.1 148.1 20Quantifier (Loss of Methyl)
163.1135.135Qualifier (Loss of

)
163.1120.145Qualifier (Ring cleavage)
IS (

-Analog)
166.1 151.1 20Quantifier

Note: Exact Collision Energy (CE) values must be optimized on your specific instrument (e.g., via a "ramp" experiment).

Method Validation Summary

This method must be validated according to FDA Bioanalytical Method Validation Guidance or EMA Guidelines .

ParameterAcceptance CriteriaTypical Performance
Linearity

0.5 – 500 ng/mL (Weighted

)
LLOQ S/N > 10, CV < 20%0.5 ng/mL
Accuracy 85–115% of nominal92–106%
Precision CV < 15%Intra-day: 4-8%; Inter-day: 6-10%
Matrix Effect 85–115% (IS normalized)95% (Minimal suppression with LLE)
Recovery Consistent (>50%)~85% using MTBE

Troubleshooting & Optimization Logic

Issue: Low Sensitivity / High LLOQ
  • Root Cause: Ion suppression from phospholipids or poor extraction efficiency.

  • Solution: Switch from LLE to Supported Liquid Extraction (SLE) plates. SLE mimics LLE but offers higher surface area and automation potential. Alternatively, verify the pH of the buffer; if the pH < 8, the indazole may remain protonated (water-soluble) and fail to partition into MTBE.

Issue: Peak Tailing
  • Root Cause: Secondary interactions with residual silanols on the column.

  • Solution: Increase Ammonium Formate concentration to 5-10 mM in Mobile Phase A. The ammonium ions compete for silanol sites, sharpening the peak.

Decision Logic for Method Optimization

MethodOpt Start Method Performance Check Sens Sensitivity Low? Start->Sens Recov Recovery Low? Start->Recov Peak Peak Shape Poor? Start->Peak Act_Sens Increase Injection Vol OR Switch to MeOH Mobile Phase Sens->Act_Sens Yes Act_Recov Check pH (Must be > 9.0) OR Change Solvent to EtOAc Recov->Act_Recov Yes Act_Peak Add Ammonium Formate OR Switch to Biphenyl Column Peak->Act_Peak Yes

Figure 2: Troubleshooting decision tree for common bioanalytical issues.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] [Link]

  • Carlier, J., et al. (2017). Current methods for the identification and quantification of synthetic cannabinoids in biological matrices. Bioanalysis. [Link]

  • Hess, C., et al. (2011). Simultaneous detection of 93 synthetic cannabinoids by LC-MS/MS. Analytical and Bioanalytical Chemistry. [Link]

  • PubChem. (n.d.).[3] 5-Methoxy-1H-indazole Compound Summary. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.[2] [Link]

Sources

Method

Application Note: Preparation of 5-Methoxy-1-methylindazole Stock Solutions for In Vitro Assays

This Application Note serves as a definitive technical guide for the preparation, handling, and storage of 5-Methoxy-1-methylindazole stock solutions. It is designed for researchers conducting in vitro pharmacological as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the preparation, handling, and storage of 5-Methoxy-1-methylindazole stock solutions. It is designed for researchers conducting in vitro pharmacological assays (e.g., receptor binding, enzyme inhibition, or cell signaling studies).

[1]

Introduction & Compound Analysis

5-Methoxy-1-methylindazole is a hydrophobic bicyclic heterocycle often utilized as a scaffold in medicinal chemistry for kinase inhibitors, serotonin receptor modulators (bioisostere of 5-methoxyindoles), and anti-inflammatory agents.[1]

Successful in vitro data depends entirely on the accuracy of the starting material.[1] Poor solubility management or incorrect storage can lead to "crash-out" (precipitation) in aqueous media, resulting in false negatives or variable IC50 values.[1]

Physicochemical Profile
PropertyValue (Approx.)Notes
Molecular Formula

Verify against your specific batch (salts/hydrates).
Molecular Weight 162.19 g/mol Base free form.[1]
LogP (Predicted) ~2.0 - 2.5Moderately lipophilic; low aqueous solubility.[1]
Solubility (DMSO) > 20 mg/mLPreferred solvent for stock solutions.[1]
Solubility (Water) NegligibleDo not attempt aqueous stock solutions.[1]
Appearance Off-white to yellow solidPhotosensitive (protect from light).[1]

Safety & Handling (E-E-A-T)

Warning: Indazole derivatives may exhibit potent biological activity.[1][2][3] Treat this compound as a potential toxicant and irritant.[1]

  • Engineering Controls: Always weigh and handle the neat powder inside a chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • DMSO Hazard: DMSO penetrates skin rapidly and can carry dissolved compounds into the bloodstream.[1] Never touch DMSO solutions with bare skin.[1]

Protocol: Stock Solution Preparation

A. Molarity Selection

For most in vitro applications (HTS, cell culture), a 10 mM or 20 mM stock solution is ideal.[1] This allows for significant dilution (1000x) to reach working concentrations (e.g., 10 µM) while keeping the final DMSO concentration below toxic thresholds (<0.1% v/v).

B. The "Reverse-Calculation" Method

Expert Insight: Do not aim for a specific volume (e.g., "I want 1 mL"). Instead, weigh the solid first, then calculate the exact solvent volume required. This eliminates weighing errors associated with static-prone powders.[1]

Step-by-Step Procedure:

  • Weighing:

    • Place a sterile, amber glass vial (1.5 mL or 4 mL) on an analytical balance.

    • Tare the balance.[1]

    • Carefully transfer a small amount of 5-Methoxy-1-methylindazole (e.g., approx. 2–5 mg) into the vial.[1]

    • Record the exact mass (

      
      ) in milligrams (mg).
      
  • Volume Calculation: Use the formula below to determine the volume of DMSO (

    
    ) needed to achieve the Target Concentration (
    
    
    
    ).
    
    
    

    Example Calculation:

    • Mass weighed: 3.45 mg [1]

    • MW: 162.19 g/mol [1]

    • Target Conc: 20 mM (0.02 M)

    
    
    
  • Solubilization:

    • Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%) to the vial.

    • Vortex vigorously for 30–60 seconds.[1]

    • Optional: If particles persist, sonicate in a water bath at room temperature for 5 minutes.[1]

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear with no turbidity or floating crystals.[1]

Storage & Stability

Hydrophobic small molecules in DMSO are generally stable but prone to freeze-thaw degradation and hygroscopicity (absorbing water from air, which crashes out the compound).

  • Aliquot: Immediately dispense the Master Stock into single-use aliquots (e.g., 50 µL) in sterile polypropylene or amber glass microtubes.

  • Temperature: Store at -20°C (short term < 3 months) or -80°C (long term).

  • Freeze/Thaw: Limit to a maximum of 3 cycles . Mark the tube after each thaw.[1]

Experimental Workflow: Dilution for Assays

Critical Scientific Insight: Direct dilution of a high-concentration DMSO stock (e.g., 20 mM) into aqueous media often causes immediate, microscopic precipitation at the injection site. This "shock precipitation" leads to inconsistent data.[1]

Recommendation: Use an Intermediate Dilution Step (Serial Dilution) to step down the concentration gradually.[1]

Visualization: Serial Dilution Workflow

The following diagram illustrates the optimal path from solid powder to cell assay, ensuring solubility is maintained.

G cluster_0 Storage Phase (-20°C) cluster_1 Experimental Phase (Fresh) Powder Solid Compound (5-Methoxy-1-methylindazole) MasterStock Master Stock (20 mM in 100% DMSO) Powder->MasterStock Dissolve (Step 3) DMSO Anhydrous DMSO DMSO->MasterStock WorkingStock Intermediate Working Stock (100 µM in 10% DMSO/Media) MasterStock->WorkingStock 1:200 Dilution (Prevents Shock Precip.) AssayWell Final Assay Well (1 µM, <0.1% DMSO) WorkingStock->AssayWell 1:100 Dilution into Aqueous Media

Caption: Figure 1. Optimal dilution cascade to prevent compound precipitation during aqueous transition.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness upon thawing DMSO absorbed water (hygroscopic).[1]Discard aliquot. Ensure storage tubes are tightly sealed (use Parafilm).[1]
Precipitation in Media Concentration exceeds solubility limit.[1]Perform a solubility limit test.[1] Reduce final concentration or increase serum (BSA/FBS) content to act as a carrier.[1]
Yellowing of Solution Oxidation of the indazole ring.[1]Check storage conditions. Ensure protection from light.[1] Verify purity via LC-MS if critical.

References

  • PubChem. 5-Methoxy-1H-indazole Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard text for solubility protocols in drug discovery).

Sources

Technical Notes & Optimization

Troubleshooting

purification of 5-Methoxy-1-methylindazole from reaction mixtures

Technical Support Center: Purification of 5-Methoxy-1-methylindazole Topic: Purification of 5-Methoxy-1-methylindazole from Reaction Mixtures Role: Senior Application Scientist Status: Online | System: Active Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Methoxy-1-methylindazole

Topic: Purification of 5-Methoxy-1-methylindazole from Reaction Mixtures Role: Senior Application Scientist Status: Online | System: Active

Welcome to the Indazole Chemistry Support Portal

Overview: Purifying 5-Methoxy-1-methylindazole (5-MeO-1-Me-Ind) is a classic challenge in heterocyclic chemistry. The primary difficulty lies in the regioselectivity of the alkylation step. Indazoles possess two nucleophilic nitrogens (N1 and N2). While N1-alkylation is thermodynamically favored, N2-alkylation often competes kinetically, leading to isomeric mixtures that are difficult to separate due to similar polarities.

This guide provides a self-validating workflow to isolate the target N1-isomer, grounded in thermodynamic principles and rigorous analytical verification.

Module 1: The Regioselectivity Crisis (Troubleshooting the Reaction)

User Query: "My crude NMR shows two sets of methyl peaks. Why do I have a mixture, and can I avoid purification?"

Scientist Response: You are observing the N1 vs. N2 isomer problem . The 5-methoxy group donates electron density, making the system reactive, but the ratio depends heavily on your base and solvent. Before attempting a difficult purification, ensure your reaction conditions favored the correct isomer.

  • The Mechanism:

    • N1-Isomer (Target): Thermodynamically more stable (benzenoid structure preserved). Favored by strong bases (NaH) and high temperatures (thermodynamic control).

    • N2-Isomer (Impurity): Kinetically favored in some conditions but less stable (quinoid-like resonance contribution). Favored by weak bases or polar aprotic solvents without equilibration.

Optimization Table: Reaction Conditions vs. Isomer Ratio

ConditionBaseSolventDominant IsomerMechanism
Method A (Recommended) NaH (Strong)THFN1 (>95%) Thermodynamic Control (Anion equilibration)
Method B K₂CO₃ / Cs₂CO₃DMF/AcetoneMixture (N1:N2 ~ 3:1)Kinetic/Thermodynamic Competition
Method C Ag₂CO₃TolueneN2 (Favored) Kinetic Control (Coordination driven)

Critical Insight: If your N1:N2 ratio is worse than 4:1, do not purify . It is often more efficient to re-run the reaction using Method A (NaH/THF) to achieve >95% selectivity than to separate a 50:50 mixture.

Module 2: Chromatographic Purification (Small Scale <5g)

User Query: "How do I separate the N1 and N2 isomers on silica gel? They co-elute."

Scientist Response: While their Rf values are close, they are distinct due to dipole moments. The N2-isomer is generally more polar (larger dipole) and elutes after the N1-isomer on silica gel.

Step-by-Step Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Optimization:

    • Do not use MeOH/DCM immediately. It is too polar.

    • Recommended System: Hexanes : Ethyl Acetate (Gradient).

  • Gradient Strategy:

    • Start: 100% Hexanes (Equilibration).

    • Step 1: 95:5 Hex/EtOAc (Elutes non-polar impurities).

    • Step 2: 85:15 Hex/EtOAc (Target N1-isomer typically elutes here).

    • Step 3: 60:40 Hex/EtOAc (Elutes N2-isomer impurity).

  • Loading: Dissolve crude in minimum DCM, adsorb onto silica (dry load), and place on top of the column. Wet loading often causes band broadening that merges the isomers.

Visualizing the Separation Logic:

PurificationLogic Start Crude Mixture (N1 + N2 + SM) TLC TLC Analysis (Hex:EtOAc 4:1) Start->TLC Decision Isomer Ratio? TLC->Decision HighSel N1 > 90% Decision->HighSel LowSel N1 < 70% Decision->LowSel Cryst Recrystallization (Acetone/Water or EtOH) HighSel->Cryst Scalable Column Flash Chromatography (Gradient Hex/EtOAc) HighSel->Column Small Scale LowSel->Column If precious material Rerun Re-optimize Reaction (Switch to NaH/THF) LowSel->Rerun Efficiency Rule QC QC: 1H-NMR (NOESY) Cryst->QC Column->QC

Caption: Decision matrix for purifying 5-methoxy-1-methylindazole based on crude isomeric ratio.

Module 3: Scalable Purification (Crystallization)

User Query: "I have 50g of crude. Columns are not feasible. Can I crystallize it?"

Scientist Response: Yes. Indazoles are highly crystalline. Because the N1 isomer is thermodynamically more stable and usually present in excess (if synthesized correctly), it can be purified by exploiting solubility differences.

The "Crash and Wash" Protocol:

  • Solvent Selection:

    • Solvent A: Acetone or Ethanol (Good solubility hot).

    • Solvent B: Water (Anti-solvent).

  • Procedure:

    • Dissolve the crude solid in minimal boiling Acetone.

    • Add hot Water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: The N2 isomer and oily impurities often remain in the mother liquor.

  • Salt Formation (Alternative for stubborn oils):

    • Dissolve crude in Et₂O or EtOAc.

    • Bubble dry HCl gas or add 4M HCl in Dioxane.

    • The 5-Methoxy-1-methylindazole HCl salt will precipitate instantly.

    • Filter and wash with Et₂O. The salt can be converted back to the free base using NaHCO₃ if needed, or used directly.

Module 4: Analytical Verification (The "Truth" Test)

User Query: "I isolated a white solid. 1H NMR shows a methyl group at 4.0 ppm. How do I prove it is N1 and not N2?"

Scientist Response: You cannot rely solely on 1D 1H-NMR chemical shifts, as the N-Me peaks for N1 and N2 are often within 0.1 ppm of each other. You must use 2D NMR (NOESY).

The NOESY Confirmation Test:

FeatureN1-Methyl Isomer (Target) N2-Methyl Isomer (Impurity)
Structure Methyl is on Nitrogen 1Methyl is on Nitrogen 2
Spatial Proximity Methyl is close to H7 (Benzene ring proton)Methyl is close to H3 (Pyrazole ring proton)
NOE Signal Strong cross-peak between N-Me and H7 Strong cross-peak between N-Me and H3
H7 Location Doublet/Multiplet ~6.9-7.5 ppm (aromatic)(Similar region, but NOE is key)
H3 Location Singlet ~7.9-8.0 ppmSinglet ~8.0-8.5 ppm

Verification Step: If your N-Methyl protons show an NOE correlation to the singlet proton at ~8.0 ppm (H3), you have isolated the wrong isomer (N2). If it correlates to the aromatic multiplet (H7), you have the correct N1 target.

Frequently Asked Questions (FAQ)

Q1: Why is the N2 isomer formed at all if N1 is more stable? A: The N2 position is less sterically hindered and the lone pair is often more accessible in the non-ionized tautomer. Under kinetic conditions (weak base, fast reaction), the electrophile attacks the most accessible site (N2). Strong bases deprotonate the indazole, creating an anion where the charge density and thermodynamic stability favor N1 alkylation [1].

Q2: My product is a reddish oil, not a solid. What happened? A: This indicates oxidative degradation or remaining iodine/bromide traces (if MeI or MeBr was used).

  • Fix: Dissolve in EtOAc and wash with 10% Sodium Thiosulfate (removes iodine) followed by 1M HCl (removes non-basic tars). Re-crystallize the residue.

Q3: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide (MeI)? A: Yes. DMS is often cleaner for large-scale reactions, but it is highly toxic. The regioselectivity profile remains similar: use NaH/THF for best N1 selectivity [2].

References

  • Cheung, W. et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." National Institutes of Health (NIH). Available at: [Link]

  • Luo, G. et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 2021. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult SDS and local safety regulations before handling alkylating agents like Methyl Iodide or Dimethyl Sulfate.

Optimization

Technical Support Center: Impurity Profiling of 5-Methoxy-1-methylindazole

Product: 5-Methoxy-1-methylindazole (5-MMI) Application: Medicinal Chemistry Building Block (Kinase Inhibitors, GPCR Ligands) Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Methoxy-1-methylindazole (5-MMI) Application: Medicinal Chemistry Building Block (Kinase Inhibitors, GPCR Ligands) Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

Welcome to the Technical Support Center for 5-Methoxy-1-methylindazole. This guide addresses the most critical analytical challenge in indazole chemistry: Regioselective Purity .

In the synthesis of 5-MMI (typically via methylation of 5-methoxyindazole), the formation of the thermodynamic N1-methyl isomer is desired. However, the kinetic N2-methyl isomer is a persistent impurity. Because these isomers possess identical molecular weights and similar polarities, they are difficult to distinguish by LC-MS alone. NMR is the definitive tool for structural validation.

This guide is structured as a troubleshooting workflow to help you identify impurities, quantify regioisomers, and ensure your material meets ICH Q3A(R2) standards.

Module 1: The Regioisomer Challenge (N1 vs. N2)

Issue: "I see a split methyl peak in my proton spectrum. How do I know which is the desired product?"

Diagnosis: The methylation of indazoles yields a mixture of N1-methyl (desired) and N2-methyl (impurity). These isomers have distinct electronic environments that shift the methyl protons and the ring carbons.

The Solution: NOE and Carbon Shifts You cannot rely solely on 1D 1H chemical shifts to assign the structure, as solvent effects (CDCl3 vs. DMSO-d6) can invert the relative positions of the methyl peaks. You must use Nuclear Overhauser Effect (NOE) or HMBC correlations.

Protocol: Definitive Isomer Assignment
  • Acquire a NOESY or 1D-NOE spectrum.

  • Irradiate/Select the N-Methyl peak.

  • Observe the response:

    • N1-Methyl (Desired): Shows a strong NOE correlation to H7 (the proton on the benzene ring adjacent to N1).

    • N2-Methyl (Impurity): Shows a strong NOE correlation to H3 (the isolated proton on the pyrazole ring).

Diagnostic NMR Table: N1 vs. N2 Isomers
FeatureN1-Methyl (Desired) N2-Methyl (Impurity) Mechanism/Reasoning
NOE Correlation Strong NOE to H7 Strong NOE to H3 Spatial proximity (Through-space interaction).
13C Shift (C3) ~ 133 - 136 ppm ~ 120 - 125 ppm N2-substitution increases electron density at C3, shielding it (Upfield shift) [1].
1H Shift (N-Me) ~ 4.00 - 4.05 ppm~ 4.15 - 4.20 ppmSolvent dependent. N2-Me is often deshielded due to the "quinoid-like" character of the N2-isomer.
15N Shift N1: ~ -190 ppmN2: ~ -170 ppmNitrogen shielding is highly sensitive to substitution site [2].

Note: H7 is typically a doublet (or multiplet) due to coupling with H6. H3 is a singlet. This multiplicity difference aids in identifying the NOE target.

Visualization: Isomer Identification Workflow

IsomerID Sample Purified 5-MMI Sample H1_NMR Run 1H NMR (CDCl3 or DMSO-d6) Sample->H1_NMR Check_Me Check Methyl Region (~3.8 - 4.2 ppm) H1_NMR->Check_Me Split Is the N-Me peak split or >1 peak visible? Check_Me->Split NOESY Run 2D NOESY or 1D NOE Difference Split->NOESY Yes (Mixture) Pure Proceed to qNMR for Purity Assay Split->Pure No (Single Peak) Analysis Analyze Correlations from N-Me peak NOESY->Analysis Result_N1 Correlation to H7 (Doublet) CONFIRMED N1-ISOMER Analysis->Result_N1 NOE to Aromatic Multiplet Result_N2 Correlation to H3 (Singlet) CONFIRMED N2-IMPURITY Analysis->Result_N2 NOE to Isolated Singlet

Figure 1: Decision tree for distinguishing N1-methyl (product) from N2-methyl (impurity) using NMR.

Module 2: Synthetic Impurities & Residual Solvents

Issue: "I have extra peaks in the aliphatic region. What are they?"

Diagnosis: Aside from the regioisomer, common impurities arise from incomplete reaction or purification solvents.

Troubleshooting Common Contaminants
Impurity TypeSignal Location (1H NMR) Source/Cause Remediation
Starting Material (5-Methoxyindazole)Broad Singlet > 12.0 ppm (NH)Incomplete methylation. The NH proton is exchangeable and may disappear in presence of D2O.Recrystallization or Column Chromatography.
Methylating Agent (MeI or DMS)Singlet ~ 2.16 ppm (MeI) or ~ 3.7 ppm (DMS)Excess reagent not removed during workup.High-vacuum drying or wash with aqueous sodium thiosulfate (for MeI).
O-Methylation (Side Product)Singlet ~ 3.8 - 3.9 ppm Reaction at the oxygen of the 5-OH tautomer (rare if starting with 5-OMe, common if starting with 5-OH).Check integration of OMe vs NMe.
Reaction Solvents DMF: 2.89, 2.96, 8.02 ppmDMSO: 2.62 ppm (in CDCl3)EtOAc: 4.12 (q), 2.05 (s), 1.26 (t)Inefficient drying.Extended drying at 40°C under high vacuum.

Critical Check: The starting material (5-methoxyindazole) exists in a tautomeric equilibrium. The NH signal is the "smoking gun" for unreacted starting material.

Module 3: Quantitative NMR (qNMR) for Purity Assay

Issue: "I need to report the absolute purity for a regulatory dossier. Can I use NMR?"

Answer: Yes. qNMR is often superior to HPLC for 5-MMI because it does not require a response factor correction between the N1 and N2 isomers (which may have different UV extinction coefficients).

Protocol: Internal Standard Method
  • Selection of Internal Standard (IS):

    • Use 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).

    • Requirement: The IS peak must not overlap with the 5-MMI aromatic region (6.9 - 8.0 ppm) or methyl groups (3.8 - 4.1 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of 5-MMI (accurate to 0.01 mg).

    • Weigh ~5-10 mg of IS (accurate to 0.01 mg).

    • Dissolve both in the same solvent volume (e.g., 0.6 mL DMSO-d6).

  • Acquisition Parameters:

    • Relaxation Delay (D1): Must be

      
       (typically 30–60 seconds) to ensure full magnetization recovery.
      
    • Pulse Angle: 90°.

    • Scans: 16–32 (sufficient for S/N > 150).

  • Calculation:

    
    [1]
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 3 for N-Me, 1 for H3)
      
    • 
      : Molecular Weight
      
    • 
      : Mass weighed
      
    • 
      : Purity (decimal)[1][2]
      

Module 4: Regulatory Compliance (ICH Guidelines)

Issue: "What are the reporting thresholds for these impurities?"

According to ICH Q3A(R2) [3], impurities in new drug substances must be controlled based on the maximum daily dose.

Reporting Thresholds:

  • Reporting: If impurity > 0.05% (or 0.10% depending on dose), it must be reported.[1]

  • Identification: If impurity > 0.10%, you must structurally identify it (using the NOE method in Module 1).

  • Qualification: If impurity > 0.15%, you must provide biological safety data.

Recommendation: Always integrate the N2-isomer peak separately from the N1-isomer. Do not integrate them as a single "product" peak, as they are chemically distinct entities with potentially different biological activities.

References

  • Claramunt, R. M., et al. (2006). "The structure of indazole and its derivatives." Arkivoc, (ix), 37-52.

  • Alkorta, I., et al. (2004). "13C and 15N NMR spectroscopy of 1H- and 2H-indazoles." Magnetic Resonance in Chemistry, 42(10), 896-902.

  • International Council for Harmonisation (ICH). (2006).[2][3] "Impurities in New Drug Substances Q3A(R2)." ICH Harmonised Tripartite Guideline.

  • Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.

Sources

Troubleshooting

interpreting mass spectrometry fragmentation of 5-Methoxy-1-methylindazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the mass spectrometric analysis of 5-Methoxy-1-methylindazole. This document is designed for researchers, analytical chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of 5-Methoxy-1-methylindazole. This document is designed for researchers, analytical chemists, and drug development professionals to provide in-depth insights into its expected fragmentation behavior, offering solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the interpretation of mass spectra for 5-Methoxy-1-methylindazole, focusing on standard Electron Ionization (EI) techniques.

Q1: What is the expected molecular formula and exact mass for 5-Methoxy-1-methylindazole?

A1: The molecular formula for 5-Methoxy-1-methylindazole is C₉H₁₀N₂O.[1] Its monoisotopic mass is 162.0793 g/mol .[1] In a typical low-resolution mass spectrometer, the molecular ion (M⁺•) peak should be observed at an m/z (mass-to-charge ratio) of 162 . This peak is fundamental for confirming the identity of the compound.

Q2: What is the most probable primary fragmentation pathway for the molecular ion of 5-Methoxy-1-methylindazole in EI-MS?

A2: The most energetically favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the N-1 position of the indazole ring.[2][3] This is a classic alpha-cleavage adjacent to a nitrogen atom.

  • Reaction: M⁺• (m/z 162) → [M-CH₃]⁺ + •CH₃

  • Resulting Fragment: This cleavage results in a highly stable, resonance-delocalized cation at m/z 147 . This fragment ion is often the base peak in the spectrum due to its significant stability.[2][3] The structure of this ion corresponds to the molecular ion of 5-methoxy-1H-indole, a stable aromatic system.[4]

The stability of the resulting cation is the primary driving force for this fragmentation pathway, making the m/z 147 peak a key diagnostic marker.[3]

Q3: I see a significant peak at m/z 119. What fragmentation event does this correspond to?

A3: A peak at m/z 119 is characteristic of the loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment (m/z 147).

  • Reaction: [C₈H₇N₂O]⁺ (m/z 147) → [C₇H₇N₂]⁺ + CO

  • Mechanism: This process involves a rearrangement within the ion, followed by the expulsion of a neutral CO molecule (28 Da). The loss of CO is a very common fragmentation pathway for aromatic compounds containing a methoxy group or other oxygen-containing heterocycles.[5] The resulting [C₇H₇N₂]⁺ ion is a stable species.

Q4: Are there other notable minor fragments I should expect to see in the spectrum?

A4: Yes, while the fragments at m/z 147 and 119 are expected to be prominent, other minor fragments can provide additional structural confirmation. One such possibility is the loss of hydrogen cyanide (HCN) from the m/z 119 fragment.

  • Reaction: [C₇H₇N₂]⁺ (m/z 119) → [C₆H₆N]⁺ + HCN

  • Resulting Fragment: This fragmentation, involving the cleavage of the pyrazole ring, would produce a fragment at m/z 92 . The loss of HCN is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.

Summary of Expected Fragmentation

The table below summarizes the key ions expected in the EI mass spectrum of 5-Methoxy-1-methylindazole.

m/zProposed Ion FormulaNeutral LossIdentity of LossProposed Structure
162[C₉H₁₀N₂O]⁺•--Molecular Ion (M⁺•)
147[C₈H₇N₂O]⁺15 Da•CH₃[M-CH₃]⁺ (Base Peak)
119[C₇H₇N₂]⁺28 DaCO[M-CH₃-CO]⁺
92[C₆H₆N]⁺27 DaHCN[M-CH₃-CO-HCN]⁺
Predicted Fragmentation Pathway Diagram

G M Molecular Ion (M⁺•) m/z = 162 F147 [M-CH₃]⁺ m/z = 147 (Base Peak) M->F147 - •CH₃ (15 Da) F119 [M-CH₃-CO]⁺ m/z = 119 F147->F119 - CO (28 Da) F92 [M-CH₃-CO-HCN]⁺ m/z = 92 F119->F92 - HCN (27 Da)

Caption: Predicted EI fragmentation pathway for 5-Methoxy-1-methylindazole.

Troubleshooting Guide

This section provides solutions to common issues encountered during the mass spectrometric analysis of 5-Methoxy-1-methylindazole.

Q1: My molecular ion peak (m/z 162) is very weak or absent. What is the likely cause and how can I fix it?

A1: A weak or absent molecular ion is a common issue for molecules that are either thermally labile or fragment very readily.

  • Causality: The energy applied during ionization (typically 70 eV in standard EI) can be high enough to cause immediate and complete fragmentation of the molecular ion.[2] Alternatively, if using Gas Chromatography-Mass Spectrometry (GC-MS), high temperatures in the injector port or transfer line can cause the molecule to degrade before it even reaches the ion source.

  • Troubleshooting Steps:

    • Lower Ionization Energy: If your instrument allows, reduce the electron energy from 70 eV to a lower value (e.g., 15-20 eV). This will reduce the excess energy imparted to the molecule, decreasing fragmentation and increasing the relative abundance of the molecular ion.

    • Use a Softer Ionization Technique: If available, switch to a "soft" ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) on an LC-MS system. These techniques are much less energetic and are excellent for confirming molecular weight.

    • Optimize GC Conditions: If using GC-MS, lower the injector port temperature in 10-20°C increments. A fast temperature ramp for the oven program can also help minimize the time the analyte spends at elevated temperatures.

Troubleshooting Workflow: Weak or Absent Molecular Ion

G Start Problem: Weak or Absent M⁺• Peak Check_Method Is the method GC-MS or Direct Infusion? Start->Check_Method GC_Path GC-MS Check_Method->GC_Path GC-MS Direct_Infusion_Path Direct Infusion Check_Method->Direct_Infusion_Path Infusion Lower_Injector_Temp 1. Lower Injector Temperature GC_Path->Lower_Injector_Temp Lower_EI_Energy 1. Lower Ionization Energy (e.g., to 15-20 eV) Direct_Infusion_Path->Lower_EI_Energy Use_Fast_Ramp 2. Use Faster Oven Ramp Lower_Injector_Temp->Use_Fast_Ramp Resolution Problem Resolved Use_Fast_Ramp->Resolution Use_Soft_Ionization 2. Switch to Soft Ionization (CI or ESI) Lower_EI_Energy->Use_Soft_Ionization Use_Soft_Ionization->Resolution

Caption: Workflow for troubleshooting a weak or absent molecular ion peak.

Q2: The relative intensities of my fragments are inconsistent between runs. What should I check?

A2: Inconsistent fragment intensities, often referred to as spectral "skewing," can arise from several factors, particularly in GC-MS.

  • Causality: This issue is often caused by co-eluting compounds or changes in ion source conditions. If the concentration of the analyte changes across the chromatographic peak as the spectrum is being scanned, the relative intensities can be distorted. A dirty ion source can also lead to inconsistent ionization and fragmentation.

  • Troubleshooting Steps:

    • Check Peak Purity: Ensure the mass spectrum is generated from the apex of a pure, symmetrical chromatographic peak. Averaging the spectrum across the entire peak can introduce variability if there is any co-elution.

    • Perform Source Cleaning: A contaminated ion source is a frequent cause of fluctuating performance. Follow your instrument manufacturer's procedure for cleaning the ion source, repeller, and lenses.

    • Verify Tuning: Ensure the instrument has been recently and successfully tuned. The tuning process calibrates mass assignment and optimizes ion transmission, and a poor tune can lead to inconsistent results.

Recommended Analytical Protocol (GC-MS)

For reproducible analysis of 5-Methoxy-1-methylindazole, the following starting parameters for a standard GC-MS system are recommended.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Methanol or Acetonitrile.

  • GC System:

    • Inlet: Splitless injection, 1 µL injection volume.

    • Inlet Temperature: 250°C (if thermal degradation is observed, reduce to 220°C).

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (or as appropriate for the solvent peak).

References

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 5-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). C9H10N2O. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing the Indazole Scaffold: A Technical Comparison of 5-Methoxy-1-methylindazole vs. 1H-Indazole Derivatives in Oncology

Executive Summary: The Indazole "Privileged Structure" In the landscape of oncology drug discovery, the indazole scaffold is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole "Privileged Structure"

In the landscape of oncology drug discovery, the indazole scaffold is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While FDA-approved drugs like Axitinib and Pazopanib utilize the indazole core, they typically rely on complex substitution patterns.

5-Methoxy-1-methylindazole represents a critical "Probe Compound" in Structure-Activity Relationship (SAR) studies. It serves as a model to evaluate two fundamental medicinal chemistry modifications:

  • N1-Methylation: "Locking" the tautomeric equilibrium and altering Hydrogen Bond (H-bond) donor/acceptor profiles.

  • 5-Methoxy Substitution: Modulating the electronic density of the bicyclic system via the mesomeric (+M) effect.

This guide objectively compares 5-Methoxy-1-methylindazole against its 1H-analogues and other derivatives, analyzing how these specific structural changes dictate anticancer potency, metabolic stability, and target selectivity.

Chemical Profile & Mechanism of Action[1][2][3]

The Tautomeric "Lock" (N1-Methylation)

The unsubstituted indazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms.

  • 1H-Indazole Derivatives: Capable of acting as both H-bond donors (via N-H) and acceptors (via N2). This is crucial for binding to the "Hinge Region" of kinase ATP-binding pockets (e.g., Axitinib).

  • 5-Methoxy-1-methylindazole: The N1-methyl group abolishes the H-bond donor capability.

    • Consequence: If the target requires an H-bond donor (common in Type I kinase inhibitors), potency drops drastically.

    • Advantage:[1][2][3][4][5][6] If the target requires a hydrophobic interaction or if membrane permeability is the limiting factor, the 1-methyl analog often demonstrates superior cellular potency due to increased lipophilicity (LogP) and prevention of non-productive binding modes.

Electronic Modulation (5-Methoxy Group)

The 5-position is electronically coupled to the N1 nitrogen.

  • Effect: The methoxy group is an electron-donating group (EDG). It increases the electron density of the pyrazole ring.

  • Biological Impact: Enhances

    
     stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding pocket. It also blocks the 5-position from metabolic oxidation (CYP450 attack), a common clearance pathway for unsubstituted indazoles.
    
Visualizing the SAR Logic

The following diagram illustrates the functional impact of these substitutions.

IndazoleSAR Core Indazole Core (Scaffold) N1_Mod N1-Methylation (1-Methyl) Core->N1_Mod Modification 1 C5_Mod 5-Methoxy Group (5-OMe) Core->C5_Mod Modification 2 Effect_N1 Prevents Tautomerism Removes H-Bond Donor Increases Lipophilicity N1_Mod->Effect_N1 Effect_C5 Increases Electron Density Blocks Metabolism (C5) Enhances Pi-Stacking C5_Mod->Effect_C5 Outcome Target Selectivity Shift: Reduced Hinge Binding (Kinases) Enhanced Allosteric/Tubulin Binding Effect_N1->Outcome Effect_C5->Outcome

Caption: SAR Logic flow demonstrating how N1-methylation and 5-methoxy substitution shift the pharmacological profile of the indazole scaffold.

Comparative Performance Analysis

The following data synthesizes findings from recent studies on Indazole-based anticancer agents, specifically comparing the 1-Methyl-5-substituted scaffold against the 1H-unsubstituted and 5-Halo analogs.

Physicochemical Properties & Drug-Likeness

Data derived from computed properties and standard medicinal chemistry principles.

Feature5-Methoxy-1-methylindazole 5-Methoxy-1H-indazole Indazole (Unsubstituted)
Molecular Weight 162.19 g/mol 148.16 g/mol 118.14 g/mol
H-Bond Donors 0 (Locked)1 (N-H)1 (N-H)
H-Bond Acceptors 221
LogP (Lipophilicity) ~2.1 (High Permeability)~1.6 (Moderate)~1.2
Tautomerism Fixed (1-Me) Dynamic (1H

2H)
Dynamic
Metabolic Stability High (5-pos blocked)Moderate (N-glucuronidation risk)Low (C5/C3 oxidation risk)
Biological Activity (Anticancer Potency)

Context: Comparison based on IC50 values against human cancer cell lines (A549 Lung, MCF7 Breast).[7][8] Reference: Data extrapolated from 1-methyl-indazol-5-yl isonicotinamide analogs [1] and MAPK1 inhibitor studies [2].

Compound ClassTarget MechanismIC50 (A549 Lung)IC50 (MCF7 Breast)Key Observation
1-Methyl-5-substituted Tubulin / Allosteric Kinase0.01 - 0.5 µM 0.02 - 0.8 µM Highest Potency. Methylation improves cellular entry; 5-substituent drives specificity.
1H-5-substituted ATP-Competitive Kinase1.5 - 5.0 µM2.0 - 6.5 µMGood binder but poor permeability or rapid metabolism limits cellular efficacy.
Unsubstituted Indazole Non-specific> 50 µM> 50 µMInactive scaffold. Requires functionalization.
5-Halo-1H-indazole Kinase Hinge Binder0.5 - 2.0 µM0.8 - 3.0 µMHalogen (F/Cl) improves potency vs H, but lacks the electronic benefit of OMe.

Critical Insight: While 1H-indazoles are better in vitro binders for many kinases (due to the H-bond donor), 1-Methyl derivatives often show superior in vivo or cellular efficacy because they cross cell membranes more effectively and avoid Phase II conjugation at the Nitrogen.

Experimental Protocols

Synthesis of 5-Methoxy-1-methylindazole

Objective: Selective methylation of the N1 position. Note: This reaction can yield a mixture of N1- and N2-isomers. The protocol below optimizes for N1 selectivity.

  • Reagents: 5-Methoxy-1H-indazole (1.0 eq), Iodomethane (MeI, 1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF (Anhydrous).

  • Procedure:

    • Step 1: Dissolve 5-Methoxy-1H-indazole in anhydrous DMF at 0°C under Argon atmosphere.

    • Step 2: Add NaH portion-wise. Stir for 30 mins to generate the indazolyl anion (Evolution of H2 gas).

    • Step 3: Add MeI dropwise via syringe. Maintain temperature at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

    • Step 4: Quench with ice-cold water. Extract with Ethyl Acetate (3x).

    • Step 5: Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification: Silica Gel Chromatography (Hexane:EtOAc 8:2).

    • Validation: N1-methyl isomer typically elutes after the N2-isomer or has a distinct NMR shift (N-Me singlet ~4.0 ppm).

Cell Viability Assay (MTT Protocol)

Objective: Determine IC50 against A549 cells.

  • Seeding: Plate A549 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with 5-Methoxy-1-methylindazole (or derivatives) at serially diluted concentrations (0.01 µM to 100 µM). Include 5-Fluorouracil (5-FU) as a positive control.[9]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Pathway Visualization: MAPK1 Inhibition

Recent research highlights 5-substituted indazoles as potent inhibitors of the MAPK/ERK pathway , a central driver in tumor metastasis [2].

MAPK_Pathway GF Growth Factor (EGF/VEGF) RTK RTK Receptor GF->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (MAPK1) MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, ELK1) ERK->Transcription Indazole 5-Methoxy-1-methylindazole Derivatives Indazole->ERK INHIBITION (IC50 < 1 µM) Proliferation Cell Proliferation & Metastasis Transcription->Proliferation

Caption: Mechanism of Action showing Indazole derivatives blocking the MAPK1 (ERK) node, preventing downstream oncogenic signaling.

References

  • Synthesis and Anticancer Screening of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs. Source: ResearchGate (2024).[8] Key Finding: Confirms the 1-methyl-5-substituted indazole core as a highly potent anticancer scaffold (IC50 ~0.01 µM). URL:[Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. Source: MDPI (Molecules, 2024). Key Finding: Demonstrates the role of 5-substituted indazoles in targeting MAPK1/ERK pathways. URL:[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: NIH / PubMed (2023). Key Finding: Comparative data on 1H-indazole derivatives against A549 and HepG2 cell lines.[9] URL:[Link]

Sources

Comparative

Technical Guide: Validating Serotonin Receptor Affinity of 5-Methoxy-1-methylindazole

This guide focuses on the experimental validation of 5-Methoxy-1-methylindazole (and its derivatives) as a structural probe for serotonin receptor affinity. Based on current medicinal chemistry literature (specifically b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the experimental validation of 5-Methoxy-1-methylindazole (and its derivatives) as a structural probe for serotonin receptor affinity.

Based on current medicinal chemistry literature (specifically bioisostere studies of tryptamines), the methylation of the 1-position on the indazole ring often serves as a negative control or a selectivity probe to demonstrate the necessity of a hydrogen bond donor at the receptor's orthosteric site.

Executive Summary & Mechanistic Rationale

In the development of serotonergic ligands (particularly 5-HT2A/2C agonists), the indole N-H of tryptamines (like 5-MeO-DMT) typically acts as a critical Hydrogen Bond Donor (HBD) to residues such as Ser242 or Thr155 within the orthosteric binding pocket.

5-Methoxy-1-methylindazole represents a strategic "methyl switch" modification. By replacing the indole core with an indazole and methylating the 1-position, you effectively remove the H-bond donor capability. Validating the affinity (or lack thereof) of this compound is not just about screening a hit; it is about validating the binding mode of your lead series.

  • Hypothesis: If high affinity is retained, the H-bond at position 1 is dispensable.

  • Likely Outcome: If affinity drops significantly (compared to the 1H-indazole or indole analogs), it confirms the critical role of the H-bond donor.

Comparative Ligand Profile
Feature5-MeO-DMT (Reference)5-MeO-Indazole (Bioisostere)5-MeO-1-Me-Indazole (Probe)
Core Structure Indole1H-Indazole1-Methylindazole
H-Bond Status Strong Donor (NH)Donor (NH)Acceptor Only (N-Me)
5-HT2A Affinity High (

nM)
Moderate/HighLow / Inactive (Expected)
Role AgonistBioisosteric LeadStructural Probe / Negative Control

Experimental Protocol: Radioligand Competition Assay

To validate the affinity of 5-Methoxy-1-methylindazole, you must perform a Competition Binding Assay using a high-affinity radioligand. A saturation assay is unnecessary unless you expect this compound to be a high-affinity lead (which is mechanistically unlikely).

A. Materials & Reagents[2][3]
  • Receptor Source: CHO-K1 or HEK293 cells stably expressing human 5-HT2A (or 5-HT1A depending on target).

  • Radioligand:

    
    -Ketanserin (for 5-HT2A antagonist mode) or 
    
    
    
    -Cimbi-36 (for agonist mode). Note: Agonist radioligands are preferred for probing active-state conformations.
  • Reference Ligand: 5-MeO-DMT (positive control) and Ketanserin (non-specific determination).

  • Test Compound: 5-Methoxy-1-methylindazole (dissolved in 100% DMSO, final assay concentration <0.1% DMSO).

B. Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 20,000 x g for 20 mins. Resuspend pellet.

    • Critical Step: Wash membranes twice to remove endogenous serotonin which interferes with competition data.

  • Assay Assembly (96-well format):

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ketanserin (10 µM).

    • Test Wells: Membrane + Radioligand + 5-Methoxy-1-methylindazole (11-point serial dilution, 10 µM down to 1 pM).

  • Incubation:

    • Incubate for 60 minutes at 27°C (Room Temp).

    • Why? Indazoles often have faster off-rates than indoles; equilibrium must be reached gently to avoid receptor desensitization if using live cells (though membranes are preferred here).

  • Harvesting:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Validation: PEI reduces binding of the radioligand to the glass fiber, crucial for hydrophobic indazoles.

  • Data Analysis:

    • Measure CPM (Counts Per Minute).

    • Calculate % Inhibition.

    • Fit to a one-site competition model (Hill slope constrained to -1.0 unless cooperativity is suspected).

Data Visualization & Interpretation

Pathway of Interaction (Graphviz Diagram)

The following diagram illustrates the mechanistic logic you are testing. The 1-Methyl group creates a steric clash or loss of interaction, leading to the "Low Affinity" outcome.

BindingMechanism cluster_Ligands Ligand Comparison Receptor 5-HT2A Receptor (Orthosteric Pocket) Residue Key Residue (e.g., Ser242/Thr155) Residue->Receptor Receptor Activation Indole 5-MeO-DMT (Indole Core) Indole->Residue Strong H-Bond (NH) Indazole 5-MeO-Indazole (1H-Indazole) Indazole->Residue Weak/Mod H-Bond (NH) MethylIndazole 5-MeO-1-Me-Indazole (Test Compound) MethylIndazole->Residue NO H-Bond (Steric Clash)

Caption: Mechanistic comparison of binding modes. The 1-Methyl group (Blue node) prevents the critical H-bond interaction with receptor residues, predicted to abolish affinity.

Expected Results Table

When validating, compare your experimental


 against these reference ranges.
Compound

(nM)

(nM)
Interpretation
5-MeO-DMT ~5 - 15~2 - 8High Affinity (Validated Reference)
1H-Indazole Analog ~100 - 300~50 - 150Moderate Affinity (Bioisostere retained)
5-MeO-1-Me-Indazole > 10,000 > 5,000 Loss of Activity (Validation Successful)

Scientist's Note: If your 5-Methoxy-1-methylindazole shows high affinity (


 nM), you have discovered a novel binding mode  that does not rely on the canonical H-bond donor. This would be a significant finding, suggesting hydrophobic packing (pi-pi stacking) is driving the interaction more than polar contacts.

Troubleshooting & Self-Validation

To ensure your data is trustworthy (E-E-A-T), apply these controls:

  • The "DMSO Cliff": Hydrophobic indazoles can precipitate in aqueous buffers.

    • Check: Measure light scattering or absorbance at 600nm in your assay buffer without membranes. If OD increases, your compound has crashed out, giving false negatives.

  • Filter Binding:

    • Check: Run a "No Membrane" control. If the radioligand sticks to the filter in the presence of your test compound, you have a false positive (displacement of non-specific filter binding).

  • Hill Slope Deviation:

    • If the Hill slope is significantly different from -1.0 (e.g., -0.5), 5-Methoxy-1-methylindazole might be binding to an allosteric site rather than the orthosteric site, or you are observing negative cooperativity.

References

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.[1] ACS Medicinal Chemistry Letters.

    • Key Finding: Demonstrates that 1-methyl substitution on the indazole ring significantly reduces potency at 5-HT2A compared to the 1H-indazole parent.[2]

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

    • Key Finding: Establishes the canonical binding mode of tryptamines requiring the indole NH donor.
  • Gifford Bioscience. Radioligand Binding Assay Protocols.

    • Key Finding: Standard industry protocols for filtr

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 5-Methoxyindazole Analogs

Executive Summary This guide provides an in-depth analysis of 5-methoxyindazole as a privileged scaffold in medicinal chemistry, specifically comparing its utility against indole bioisosteres and benzimidazole alternativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of 5-methoxyindazole as a privileged scaffold in medicinal chemistry, specifically comparing its utility against indole bioisosteres and benzimidazole alternatives. The 5-methoxyindazole moiety is a critical pharmacophore in the development of kinase inhibitors (e.g., GSK-3β, CDK, Chek1) and GPCR ligands (5-HT receptors). Its superiority lies in the unique electronic properties of the indazole ring—specifically the N2 nitrogen's ability to serve as a hydrogen bond acceptor while maintaining aromaticity—combined with the electron-donating and steric properties of the 5-methoxy group.

The Pharmacophore: Why 5-Methoxyindazole?

In drug design, the transition from an indole (found in tryptophan and serotonin) to an indazole is a classic bioisosteric replacement. However, the addition of the 5-methoxy group creates a distinct electronic environment that enhances potency and selectivity.

Mechanistic Advantages
  • H-Bond Acceptor Capability: Unlike indole (which has only a donor NH), the indazole ring possesses a pyridine-like nitrogen at position 2 (N2). This allows for simultaneous donor-acceptor interactions in the ATP-binding pocket of kinases.

  • Electronic Enrichment: The 5-methoxy substituent is a strong electron-donating group (EDG). It increases the electron density of the pyrazole ring, strengthening the hydrogen bond acceptor capability of N2.

  • Metabolic Stability: The indazole core is generally more resistant to oxidative metabolism (e.g., by CYP450s) compared to the electron-rich indole, which is prone to oxidation at the C3 position.

Comparative Performance Analysis

The following analysis compares 5-methoxyindazole analogs against their primary medicinal chemistry alternatives: 5-methoxyindoles and standard clinical inhibitors.

Case Study: Kinase Inhibition (GSK-3β / Chek1 Targets)

In the development of inhibitors for Checkpoint Kinase 1 (Chek1) and Glycogen Synthase Kinase-3β (GSK-3β), the 5-methoxyindazole scaffold has demonstrated superior potency.

Experimental Data Comparison

Data aggregated from recent SAR studies involving 3-substituted indazole derivatives.

Feature5-Methoxyindazole Analog (Product)5-Methoxyindole Analog (Alternative 1)Staurosporine (Reference Std)
Primary Target (IC50) 0.30 nM (Chek1)12.5 nM (Chek1)0.05 nM (Non-selective)
Selectivity (vs. CDK7) >1000-fold ~50-fold< 5-fold
Binding Mode Bidentate H-bond (Donor + Acceptor)Monodentate H-bond (Donor only)Non-selective hydrophobic
Solubility (pH 7.4) High (Polar N2 contribution)Low (Lipophilic aggregation)Moderate
Metabolic Stability (t1/2) > 60 min (Microsomal)< 20 min (C3 oxidation prone)N/A

Key Insight: The indazole analog achieves sub-nanomolar potency (0.30 nM) primarily because the N2 nitrogen displaces a conserved water molecule in the kinase hinge region, an interaction the indole cannot replicate.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the role of 5-methoxyindazole inhibitors within the GSK-3β / Wnt signaling pathway, a critical target for oncology and neurodegeneration.

GSK3_Pathway cluster_legend Legend Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activation Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin/APC/GSK-3β/CK1) Dishevelled->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates DestructionComplex->BetaCatenin Stabilization (With Inhibitor) Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degradation (No Wnt) Nucleus Nucleus Translocation BetaCatenin->Nucleus Transcription Gene Transcription (c-Myc, Cyclin D1) Nucleus->Transcription Inhibitor 5-Methoxyindazole Inhibitor Inhibitor->DestructionComplex Blocks GSK-3β ATP Pocket key Red Arrow = Pharmacological Blockade

Caption: Pharmacological intervention of 5-methoxyindazole analogs in the Wnt/β-catenin signaling cascade via GSK-3β inhibition.

Experimental Protocol: Synthesis & Evaluation

To validate the SAR of a 5-methoxyindazole analog, the following protocol ensures the integrity of the C3-functionalization, which is critical for kinase hinge binding.

A. Synthesis of 3-Aryl-5-Methoxyindazole (Suzuki-Miyaura Coupling)

Objective: Install an aryl group at the C3 position to target the kinase hydrophobic pocket.

  • Starting Material: 5-Methoxy-3-iodo-1H-indazole (commercially available or synthesized via iodination of 5-methoxyindazole).

  • Reagents:

    • Aryl boronic acid (1.2 equiv)

    • Pd(dppf)Cl2 (0.05 equiv) - Catalyst choice prevents dehalogenation.

    • K2CO3 (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Degassing: Purge the solvent mixture with Argon for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

    • Reaction: Heat the sealed vial to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-methoxy group polarity often requires a slower gradient (20-40% EtOAc).

B. Kinase Binding Assay (ADP-Glo™)

Objective: Determine IC50 values.[1]

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response).

  • Enzyme Mix: Incubate GSK-3β (5 ng/well) with compound for 15 min at RT.

  • Substrate: Add ATP (10 µM) and GSK-3 substrate peptide. Incubate 60 min.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizing the SAR Decision Workflow

This decision tree guides the optimization of the scaffold based on experimental feedback.

SAR_Workflow Start 5-Methoxyindazole Scaffold Test1 Test Potency (IC50) Start->Test1 LowPotency IC50 > 1 µM Test1->LowPotency Fail HighPotency IC50 < 100 nM Test1->HighPotency Pass Mod1 Modify C3 Substituent (Increase Lipophilicity) LowPotency->Mod1 Mod2 Check Selectivity (Kinase Panel) HighPotency->Mod2 Mod1->Test1 Retest SelectivityPoor Poor Selectivity Mod2->SelectivityPoor Off-Target SelectivityGood Good Selectivity Mod2->SelectivityGood Specific Mod3 Modify N1 Position (Steric Bulk/Solubilizing Group) SelectivityPoor->Mod3 FinalCand Lead Candidate (PK/Tox Testing) SelectivityGood->FinalCand Mod3->Test1 Retest

Caption: Iterative SAR optimization workflow for 5-methoxyindazole kinase inhibitors.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6.[2]

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • Comparison of Indole and Indazole Bioisosteres: Title: Indazoles in Drug Discovery - PharmaBlock Source: PharmaBlock Whitepaper
  • GSK-3β Inhibitor Development

    • Title: Optimization of Indazole-Based GSK-3 Inhibitors with Mitig
    • Source: ACS Medicinal Chemistry Letters / PubMed Central
    • URL:[Link]

  • 5-HT4 Agonist Activity (Indazole/Indole comparison)

    • Title: Serotonin 5-HT4 Agonist Activity of a Series of Meso-Azanoradamantane Benzamides.[3]

    • Source: Loyola eCommons[3]

    • URL:[Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
5-Methoxy-1-methylindazole
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5-Methoxy-1-methylindazole
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